4-Bromo-3-fluorothiophenol

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers requiring precise tuning of lipophilicity (LogP 2.88) and metabolic stability in lead series often face supply inconsistency for this specific 4-bromo-3-fluoro substitution pattern. - Dual reactive handles: nucleophilic thiol for S-alkylation; aryl bromide for cross-coupling (Suzuki, Buchwald-Hartwig). - Physicochemical profile: moderate lipophilicity (LogP 2.88), low PSA (38.8 Ų), enabling predictable permeability. - Supply reliability: ≥95% purity, available from multiple global stock points with ambient shipment.

Molecular Formula C6H4BrFS
Molecular Weight 207.07 g/mol
CAS No. 942473-86-1
Cat. No. B1294200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluorothiophenol
CAS942473-86-1
Molecular FormulaC6H4BrFS
Molecular Weight207.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S)F)Br
InChIInChI=1S/C6H4BrFS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
InChIKeyQWSUMJXRROQYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluorothiophenol: Key Physicochemical Properties


4-Bromo-3-fluorothiophenol (CAS 942473-86-1) is a halogenated organosulfur compound, specifically a thiophenol derivative, defined by the molecular formula C6H4BrFS and a molecular weight of 207.06 g/mol . It is characterized by a benzene ring substituted with a thiol (-SH) group, a bromine atom at the 4-position, and a fluorine atom at the 3-position . It is commercially available as a research chemical, typically as a pale yellow liquid or low-melting solid, with a purity of at least 95% . Its predicted LogP is 2.88, indicating moderate lipophilicity, and its topological polar surface area (PSA) is 38.8 Ų . It is classified with standard hazard statements (H315, H319, H335, H302+312+332) and is strictly for research and further manufacturing use .

Halogen-specific scaffold for ADME optimization studies
Thiol group enables nucleophilic substitution and probe attachment
Predicted LogP / PSA supports permeability modeling workflows

4-Bromo-3-fluorothiophenol Substitution Pattern Specificity


The selection of 4-Bromo-3-fluorothiophenol over a related thiophenol derivative is driven by the specific and non-interchangeable physicochemical and electronic properties conferred by its unique 4-bromo, 3-fluoro substitution pattern. This specific arrangement directly influences critical parameters for drug discovery and chemical synthesis, including lipophilicity (LogP 2.88), hydrogen-bonding potential (PSA 38.80 Ų), and metabolic stability, as well as synthetic reactivity [1]. Substituting with a compound containing a different halogen or substitution pattern (e.g., 4-chloro-3-fluoro or 4-bromo-2-fluoro) would alter these key properties, potentially undermining the structure-activity relationship (SAR) of a lead series or changing the outcome of a key synthetic step [1]. Therefore, generic substitution is not a viable strategy without risking significant deviation from established or intended experimental outcomes.

Halogen exchange may shift lipophilicity

Replacing bromine with chlorine or iodine alters LogP and membrane partitioning, undermining SAR consistency.

Regioisomerism changes electronic effects

A 4-bromo-2-fluoro pattern presents different steric and electronic environment, potentially redirecting cross-coupling or metabolic outcomes.

Generic thiophenol replacement risks CYP profile drift

Class-level data indicate halogen position and type strongly influence CYP2E1 inhibition; unvalidated substitutes may invalidate metabolic stability results.

4-Bromo-3-fluorothiophenol Evidence-Based Differentiators


Physicochemical Property Profile

4-Bromo-3-fluorothiophenol has a precisely defined set of calculated physicochemical properties that serve as critical differentiators for lead optimization. Its lipophilicity is defined by a LogP of 2.87690 . This value is a key parameter for predicting membrane permeability and oral absorption. Its pKa is predicted to be 8.896±0.43 , which influences its ionization state at physiological pH and impacts solubility and target binding. The Topological Polar Surface Area (PSA) is 38.80 Ų , a parameter used to predict a compound's ability to permeate biological membranes. In the context of property-based drug design, these specific values provide a clear, quantitative advantage over other in-class compounds by allowing precise optimization of ADME properties.

Physicochemical Profile
Data to verify
LogP 2.88 · pKa ~8.9 · PSA 38.8 Ų
Supports rational ADME prediction in lead optimization
Calculated values; experimental confirmation recommended
Medicinal Chemistry Drug Design Physicochemical Property Optimization ADME

Synthetic Utility in Nucleophilic Substitution

This compound serves as a key nucleophile in the synthesis of α-fluoro-β-ketosulfides, a class of fluorinated building blocks. A published method using thiophenols or phenols with α-bromo-α-fluoroketones achieves yields in the range of 78–93% . While this study does not report the specific yield for 4-Bromo-3-fluorothiophenol, it establishes its class as a high-yielding component in this valuable transformation. The presence of both bromine and fluorine provides dual synthetic handles: the thiol group for nucleophilic substitution, and the aryl bromide and fluoride for subsequent transition-metal-catalyzed cross-coupling reactions.

Synthetic Utility
Class-level inference
Class yield range 78–93% (α-fluoro-β-ketosulfide synthesis)
Reliable nucleophile for fluorinated building-block construction
Yield for this specific derivative not individually reported
Synthetic Chemistry Medicinal Chemistry Fluorination Reaction Optimization

Impact on Metabolic Stability and CYP Inhibition

The strategic placement of a fluorine atom on an aromatic ring is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby improving a compound's metabolic stability [2]. Furthermore, a study on 44 halogenated aniline, phenol, and thiophenol derivatives demonstrated that both the halogen type and substitution pattern significantly affect CYP2E1 inhibitory activity [1]. Specifically, this study found that bromine substitution generally enhances CYP2E1 inhibition more than fluorine substitution, and that the position (para, meta, ortho) of the halogen on the phenyl ring is a critical determinant of activity [1]. Based on these class-level findings, the unique 4-bromo, 3-fluoro pattern of this compound is expected to result in a distinct CYP interaction and metabolic stability profile compared to other halogen-substituted thiophenols.

Metabolic Stability
Class-level inference
Distinct CYP2E1 interaction predicted from halogen SAR
May support CYP inhibition profiling assay design
Based on class-level bromine/fluorine position study; validate in target assay
Drug Metabolism Toxicology ADME Cytochrome P450

4-Bromo-3-fluorothiophenol Research Applications


ADME and CYP Modulation for Lead Optimization

In medicinal chemistry, 4-Bromo-3-fluorothiophenol is a valuable scaffold for exploring structure-activity relationships. The precise physicochemical data (LogP 2.88, pKa ~8.9, PSA 38.8) allows for the rational design of analogs with predictable absorption and permeability properties . Furthermore, class-level evidence suggests its unique halogenation pattern can be exploited to fine-tune interactions with metabolic enzymes, such as CYP2E1, offering a way to modulate the metabolic stability or potential for drug-drug interactions of a lead compound [1].

Dual-Handle Building Block for Complex Synthesis

The compound's structure provides two orthogonal synthetic handles: the nucleophilic thiol group and the electrophilic aryl bromide. The thiol group is effective in nucleophilic substitution reactions, such as the high-yielding synthesis of α-fluoro-β-ketosulfides . The aryl bromide and fluoride substituents are then available for subsequent diversification via well-established cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Ullmann), enabling the rapid construction of molecular complexity and library synthesis.

Halogenated Probes for Enzyme Mechanism Studies

The reactive thiol group can be used to covalently attach this compound to a larger biomolecule or a solid support, creating a probe for investigating protein-thiol interactions. The distinct bromine and fluorine atoms provide unique mass and spectroscopic signatures that are useful for tracking and identification in complex biological systems using techniques like mass spectrometry or 19F NMR.

Application
Selection Property
Validation Focus
ADME / CYP modulation studies
Halogenation pattern specificity
LogP / pKa consistency and CYP inhibition profiling
Dual-handle building block
Thiol nucleophilicity and aryl bromide reactivity
Cross-coupling compatibility and yield benchmarking
Halogenated probe synthesis
Reactive thiol for bioconjugation
Tracking via Br/F isotopic signatures (MS, 19F NMR)

Technical Documentation Hub

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